

# Pharmakologische Eigenschaften von Vorapaxar: Ein technischer Leitfaden

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	Vorapaxar
Cat. No.:	B1682261

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Übersicht über die pharmakologischen Eigenschaften von **Vorapaxar** (Zontivity®), einem potenzen, oral wirksamen Thrombozytenaggregationshemmer. Der Schwerpunkt liegt auf dem Wirkmechanismus, den pharmakokinetischen und pharmakodynamischen Profilen, den wichtigsten experimentellen Protokollen und den Ergebnissen der zulassungsrelevanten klinischen Studien.

## Einleitung

**Vorapaxar** ist der erste Vertreter einer neuen Klasse von Thrombozytenaggregationshemmern, den Antagonisten des Protease-aktivierten Rezeptors 1 (PAR-1).<sup>[1]</sup> Es ist für die Reduktion von thrombotischen kardiovaskulären Ereignissen bei Patienten mit anamnestischem Myokardinfarkt (MI) oder peripherer arterieller Verschlusskrankheit (pAVK) indiziert.<sup>[1][2]</sup> Seine einzigartige Wirkungsweise, die auf den Thrombin-Signalweg auf Thrombozyten abzielt, unterscheidet es von anderen Thrombozytenaggregationshemmern wie Acetylsalicylsäure oder P2Y12-Inhibitoren.<sup>[3]</sup>

## Wirkmechanismus

**Vorapaxar** wirkt als selektiver und kompetitiver Antagonist am Protease-aktivierten Rezeptor 1 (PAR-1), dem primären Rezeptor für Thrombin auf menschlichen Thrombozyten.<sup>[4]</sup> Thrombin ist der stärkste Aktivator der Thrombozytenaggregation und spielt eine zentrale Rolle bei der Entstehung von arteriellen Thrombosen.

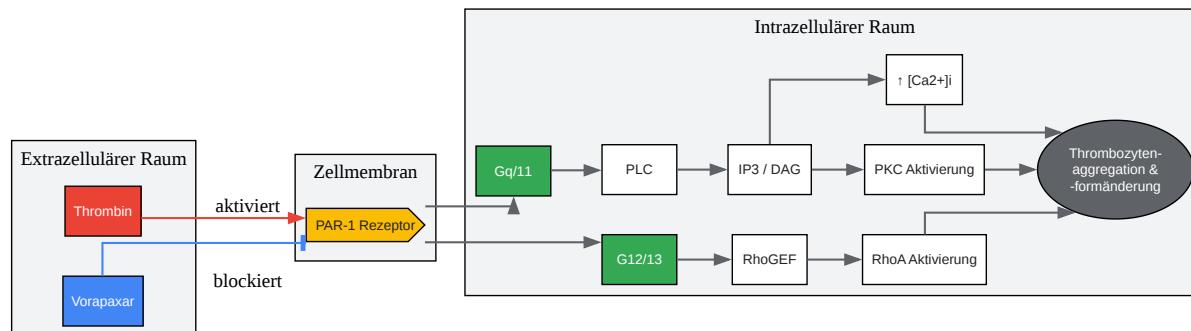
Normalerweise spaltet Thrombin die extrazelluläre N-terminale Domäne des PAR-1, wodurch eine neue N-terminale Sequenz ("tethered ligand") freigelegt wird, die an den Rezeptor selbst bindet und eine Signalkaskade auslöst. **Vorapaxar** bindet reversibel an PAR-1 und verhindert so diese Konformationsänderung und die nachfolgende rezeptorvermittelte Signaltransduktion, was zu einer Hemmung der Thrombin-induzierten Thrombozytenaggregation führt. Wichtig ist, dass **Vorapaxar** die enzymatische Aktivität von Thrombin bei der Spaltung von Fibrinogen zu Fibrin nicht beeinträchtigt.

## PAR-1-Signalweg

Die Aktivierung von PAR-1 durch Thrombin führt zur Kopplung an verschiedene G-Proteine, vor allem Gq/11 und G12/13, was zu einer robusten Thrombozytenaktivierung führt.

- Gq/11-Weg: Führt zur Aktivierung der Phospholipase C (PLC), was die Bildung von Inositoltrisphosphat (IP<sub>3</sub>) und Diacylglycerin (DAG) zur Folge hat. Dies führt zu einer Erhöhung der intrazellulären Kalziumkonzentration und zur Aktivierung der Proteinkinase C (PKC), was wiederum die Granulafreisetzung und die Konformationsänderung des Glykoprotein-IIb/IIIa-Rezeptors fördert.
- G12/13-Weg: Aktiviert die Rho-Guaninnukleotid-Austauschfaktoren (RhoGEFs), was zur Aktivierung von RhoA führt. Dies ist entscheidend für die Veränderung der Thrombozytenform (shape change).

**Vorapaxar** blockiert diese nachgeschalteten Signalwege, indem es die initiale Aktivierung des PAR-1-Rezeptors durch Thrombin verhindert.



[Click to download full resolution via product page](#)

Abbildung 1: Vereinfachter PAR-1-Signalweg und die Hemmung durch **Vorapaxar**.

## Pharmakodynamische Eigenschaften

Die pharmakodynamische Wirkung von **Vorapaxar** ist durch eine potente und spezifische Hemmung der Thrombin-vermittelten Thrombozytenaggregation gekennzeichnet.

## Rezeptorbindungsaffinität und In-vitro-Wirksamkeit

**Vorapaxar** zeigt eine hohe Affinität zum PAR-1-Rezeptor mit langsamer Dissoziationskinetik. Die Bindungsaffinität (K<sub>i</sub>) und die halbmaximale Hemmkonzentration (IC<sub>50</sub>) wurden in verschiedenen In-vitro-Systemen bestimmt.

Parameter	Wert (nM)	Testsystem	Quelle
Ki	8.1	Menschliche Thrombozytenmembranen	
Ki	1.1	Thrombin-induzierter Kalziumeinstrom (HCASMC)	
IC50	47	Thrombin-induzierte Thrombozytenaggregation	
IC50	25	TRAP-induzierte Thrombozytenaggregation	
IC50	64	haTRAP-induzierte Kalziummobilisierung (HEK293-Zellen)	

Tabelle 1: In-vitro-Bindungsaffinität und funktionelle Wirksamkeit von **Vorapaxar**. TRAP: Thrombin Receptor-Activating Peptide; HCASMC: Human Coronary Artery Smooth Muscle Cells; HEK293: Human Embryonic Kidney 293 cells.

## Pharmakokinetische Eigenschaften

Die Pharmakokinetik von **Vorapaxar** ist durch eine hohe orale Bioverfügbarkeit und eine außergewöhnlich lange terminale Halbwertszeit gekennzeichnet.

Parameter	Wert	Anmerkungen	Quelle
Tmax (Zeit bis Cmax)	~1-2 Stunden	Schnelle Resorption nach oraler Gabe.	
Absolute Bioverfügbarkeit	~100%	Hohe orale Bioverfügbarkeit.	
Plasmaproteinbindung	>99%	Hauptsächlich an Albumin.	
Metabolismus	CYP3A4, CYP2J2	Umwandlung in den aktiven Metaboliten M20 und den inaktiven Metaboliten M19.	
Terminaleliminations-HWZ	3-4 Tage (effektiv), 8 Tage (terminal)	Ermöglicht eine einmal tägliche Dosierung.	
Ausscheidung	~58% Fäzes, ~25% Urin	Hauptsächlich als Metaboliten.	

Tabelle 2: Pharmakokinetische Parameter von **Vorapaxar**.

## Experimentelle Protokolle

### Radioliganden-Bindungsassay (zur Bestimmung von Ki)

Dieses Protokoll beschreibt eine allgemeine Methode zur Bestimmung der Bindungsaffinität eines nicht-markierten Liganden (z.B. **Vorapaxar**) an den PAR-1-Rezeptor.

- Membranpräparation: Membranen, die den PAR-1-Rezeptor exprimieren (z.B. aus menschlichen Thrombozyten oder rekombinanten Zelllinien), werden durch Homogenisierung und Zentrifugation isoliert. Die Proteinkonzentration wird bestimmt.
- Inkubation: Die Membranpräparation wird mit einer festen Konzentration eines radioaktiv markierten PAR-1-Liganden (z.B. [<sup>3</sup>H]haTRAP) und ansteigenden Konzentrationen des nicht-markierten Testliganden (**Vorapaxar**) in einem geeigneten Puffer inkubiert.

- Separation: Nach Erreichen des Bindungsgleichgewichts wird die Mischung schnell über Glasfaserfilter filtriert, um gebundenen von freiem Radioliganden zu trennen. Die Filter werden mehrmals mit eiskaltem Puffer gewaschen.
- Detektion: Die auf den Filtern zurückgehaltene Radioaktivität wird mittels Flüssigszintillationszählung gemessen.
- Datenanalyse: Die spezifische Bindung wird berechnet, indem die unspezifische Bindung (gemessen in Gegenwart einer sättigenden Konzentration eines nicht-markierten Liganden) von der Gesamtbinding abgezogen wird. Die IC<sub>50</sub>-Werte werden durch nicht-lineare Regression der Konzentrations-Bindungs-Kurven ermittelt. Die Ki-Werte werden dann mit der Cheng-Prusoff-Gleichung berechnet.

## Lichttransmissionsturbidimetrie (LTA) (zur Bestimmung der IC<sub>50</sub> der Thrombozytenaggregation)

LTA ist der Goldstandard zur Messung der Thrombozytenaggregation in vitro.

- Probenvorbereitung: Aus einer mit Citrat antikoagulierten Vollblutprobe wird durch Zentrifugation bei niedriger Geschwindigkeit plättchenreiches Plasma (PRP) gewonnen. Plättchenarmes Plasma (PPP) wird durch Zentrifugation bei hoher Geschwindigkeit hergestellt und dient als Referenz (100% Transmission).
- Testdurchführung: Eine definierte Menge PRP wird in eine Küvette eines Aggregometers gegeben und bei 37°C unter ständigem Rühren inkubiert.
- Messung: Nach Zugabe eines Agonisten (z.B. Thrombin oder TRAP) wird die Zunahme der Lichttransmission durch die Probe gemessen, die durch die Bildung von Thrombozytenaggregaten verursacht wird.
- Inhibitions-Assay: Um die IC<sub>50</sub> von **Vorapaxar** zu bestimmen, wird das PRP vor der Zugabe des Agonisten mit verschiedenen Konzentrationen von **Vorapaxar** vorinkubiert.
- Datenanalyse: Die maximale Aggregation wird als prozentuale Änderung der Lichttransmission im Vergleich zu PPP ausgedrückt. Die IC<sub>50</sub> ist die Konzentration von **Vorapaxar**, die eine 50%ige Hemmung der durch den Agonisten induzierten maximalen Aggregation bewirkt.

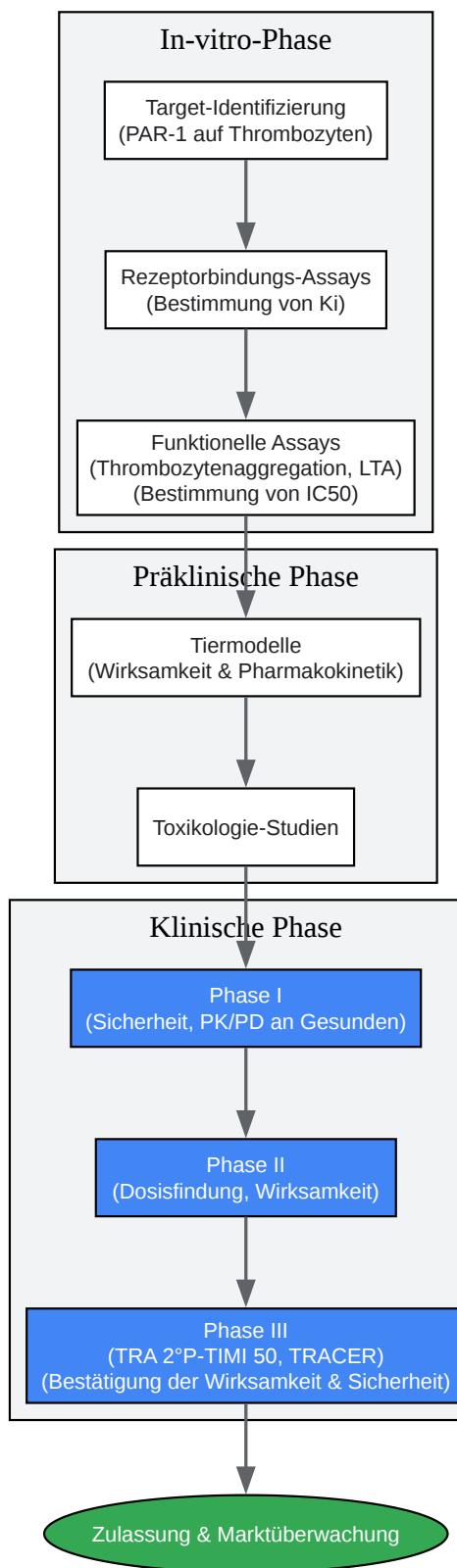
[Click to download full resolution via product page](#)

Abbildung 2: Allgemeiner Workflow der Arzneimittelentwicklung für einen PAR-1-Antagonisten.

## Klinische Wirksamkeit und Sicherheit

Die klinische Entwicklung von **Vorapaxar** umfasste zwei große Phase-III-Studien: TRA 2°P–TIMI 50 und TRACER.

### TRA 2°P–TIMI 50 Studie

Diese Studie untersuchte die Wirksamkeit und Sicherheit von **Vorapaxar** bei Patienten mit stabiler Atherosklerose (anamnestischer MI, ischämischer Schlaganfall oder pAVK).

- Studiendesign: Randomisierte, doppelblinde, placebokontrollierte, multinationale Studie mit 26.449 Patienten.
- Behandlung: **Vorapaxar** (2,5 mg einmal täglich) oder Placebo zusätzlich zur Standardtherapie.
- Primärer Endpunkt: Kombination aus kardiovaskulärem Tod, Myokardinfarkt, Schlaganfall oder dringender koronarer Revaskularisation.
- Ergebnisse: In der für die Zulassung relevanten Population (Patienten mit anamnestischem MI oder pAVK) reduzierte **Vorapaxar** den primären Endpunkt signifikant.
- Sicherheit: **Vorapaxar** erhöhte das Risiko für moderate oder schwere Blutungen (nach GUSTO-Klassifikation) und für intrakranielle Blutungen.

### TRACER-Studie

Die TRACER-Studie untersuchte **Vorapaxar** bei Patienten mit akutem Koronarsyndrom ohne ST-Hebung (NSTE-ACS).

- Studiendesign: Randomisierte, doppelblinde, placebokontrollierte Studie mit 12.944 Patienten.
- Behandlung: **Vorapaxar** (40 mg Ladedosis, gefolgt von 2,5 mg täglich) oder Placebo zusätzlich zur Standardtherapie.
- Primärer Endpunkt: Kombination aus kardiovaskulärem Tod, Myokardinfarkt, Schlaganfall, rezidivierender Ischämie mit Rehospitalisierung oder dringender koronarer

Revaskularisation.

- Ergebnisse: Der primäre Endpunkt wurde nicht signifikant reduziert.
- Sicherheit: Ein signifikant erhöhtes Risiko für schwere Blutungen, einschließlich intrakranieller Blutungen, führte zum vorzeitigen Abbruch der Studie.

Studie	Patientenpopulation	Primärer Endpunkt	Ergebnis Wirksamkeit	Ergebnis Sicherheit (Blutungen)	Quelle
TRA 2°P–TIMI 50	Stabile Atherosklerose (n=26.449)	KV-Tod, MI, Schlaganfall, dringende Revask.	Signifikant reduziert (in MI/pAVK-Subgruppe)	Signifikant erhöht	
TRACER	NSTE-ACS (n=12.944)	KV-Tod, MI, Schlaganfall, rezid. Ischämie, dringende Revask.	Nicht signifikant reduziert	Signifikant erhöht	

Tabelle 3: Zusammenfassung der Ergebnisse der zulassungsrelevanten Phase-III-Studien mit **Vorapaxar**.

## Zusammenfassung und Schlussfolgerung

**Vorapaxar** ist ein neuartiger Thrombozytenaggregationshemmer, der selektiv den PAR-1-Rezeptor blockiert und so die Thrombin-vermittelte Thrombozytenaktivierung hemmt. Seine pharmakokinetischen Eigenschaften, insbesondere die lange Halbwertszeit, ermöglichen eine bequeme einmal tägliche Einnahme. Klinische Studien haben gezeigt, dass **Vorapaxar** zusätzlich zur Standardtherapie das Risiko atherothrombotischer Ereignisse bei Patienten mit anamnestischem Myokardinfarkt oder pAVK wirksam senkt. Dieser Nutzen geht jedoch mit einem erhöhten Blutungsrisiko einher, was eine sorgfältige Patientenauswahl erfordert.

**Vorapaxar** ist kontraindiziert bei Patienten mit anamnestischem Schlaganfall, TIA oder intrakranieller Blutung. Die detaillierte Kenntnis seiner pharmakologischen Eigenschaften ist für

Forscher und Kliniker entscheidend, um sein therapeutisches Potenzial zu maximieren und die Risiken zu minimieren.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. PAR-1 antagonists: current state of evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coronary stent thrombosis with vorapaxar versus placebo: results from the TRA 2° P-TIMI 50 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorapaxar in patients with peripheral artery disease: results from TRA2{degrees}P-TIMI 50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmakologische Eigenschaften von Vorapaxar: Ein technischer Leitfaden]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682261#pharmakologische-eigenschaften-von-vorapaxar>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)